molecular formula C29H24ClN3O3S B5186550 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide CAS No. 5530-85-8

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide

Cat. No. B5186550
CAS RN: 5530-85-8
M. Wt: 530.0 g/mol
InChI Key: GWPJDTVFIINWHZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are of significant interest in materials science and pharmacology due to their complex molecular structure and potential for varied applications. These compounds often contain pyridine or thienopyridine cores, substituted with various functional groups that impart unique chemical and physical properties.

Synthesis Analysis

Synthesis of similar compounds typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, compounds with pyrazolo[3,4-b]pyridine structures are prepared from 3-amino-5-arylpyrazoles and α-cyanochalcones, showcasing the complexity of synthesizing such molecules (Quiroga et al., 1999).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as NMR, X-ray diffraction, and computational chemistry methods. The crystal structure analysis reveals details about bond lengths, angles, and conformations, essential for understanding the compound's chemical behavior. For example, the synthesis and crystal structure determination of certain benzo[cyclohepta]pyridines highlight the precision required in characterizing these molecules (Moustafa & Girgis, 2007).

Future Directions

The compound “4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide” could be a subject of future research due to its complex structure and potential biological activity. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .

properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O3S/c1-18-26(28(35)33-23-14-8-9-15-25(23)36-2)27(20-12-6-7-13-22(20)30)21(16-31)29(32-18)37-17-24(34)19-10-4-3-5-11-19/h3-15,27,32H,17H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPJDTVFIINWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385995
Record name BAS 00865920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide

CAS RN

5530-85-8
Record name BAS 00865920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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